4-Methyloctan-4-olide

説明

BenchChem offers high-quality 4-Methyloctan-4-olide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyloctan-4-olide including the price, delivery time, and more detailed information at info@benchchem.com.

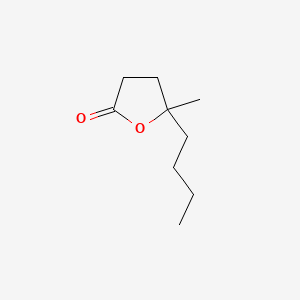

Structure

3D Structure

特性

IUPAC Name |

5-butyl-5-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-6-9(2)7-5-8(10)11-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKPCSUVDMEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863145 | |

| Record name | 5-Butyl-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3285-00-5 | |

| Record name | 5-Butyldihydro-5-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3285-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC141827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyloctan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical structure and properties of 4-methyloctan-4-olide isomers

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Methyloctan-4-olide Isomers

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 4-methyloctan-4-olide isomers, commonly known as whisky or quercus lactones. As significant contributors to the aroma and flavor profiles of oak-aged spirits and wines, a thorough understanding of their stereochemistry is crucial for researchers, scientists, and professionals in the flavor and fragrance industries, as well as in drug development where chiral recognition is paramount. This document delves into the distinct characteristics of the cis and trans diastereomers, their sensory perception, analytical separation, and natural occurrence.

Introduction: The Significance of 4-Methyloctan-4-olide

4-Methyloctan-4-olide, a γ-lactone, is a pivotal volatile compound responsible for the characteristic coconut, woody, and sweet aromas in oak-aged beverages such as whisky and wine.[1][2] First identified in the 1970s, its sensory impact is profoundly influenced by its stereochemistry.[1][2] The molecule possesses two stereocenters, giving rise to four possible stereoisomers. However, only two diastereomers, cis and trans, are predominantly found in nature, each with specific enantiomers being more abundant.[2][3] The significant difference in the sensory thresholds and aroma profiles of the cis and trans isomers underscores the importance of stereoselective analysis and synthesis in quality control and product development.[1][4]

Chemical Structure and Stereoisomerism

4-Methyloctan-4-olide, with the molecular formula C₉H₁₆O₂, is a five-membered cyclic ester (a γ-lactone).[1] The stereocenters are located at the 4th and 5th positions of the lactone ring. The relative orientation of the methyl group at C4 and the butyl group at C5 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides).

Naturally occurring oak lactones are primarily the (3S,4S)-cis and (3S,4R)-trans isomers.[3] The cis isomer is often the more sensorially impactful of the two.[5]

Caption: 2D representation of cis and trans isomers of 4-methyloctan-4-olide.

Physicochemical and Sensory Properties

The subtle difference in the three-dimensional structure of the cis and trans isomers leads to significant variations in their physical, chemical, and, most notably, sensory properties. The cis isomer is generally considered to have a more potent and desirable aroma profile.[1][5]

| Property | cis-4-Methyloctan-4-olide | trans-4-Methyloctan-4-olide |

| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [5] | 156.22 g/mol [6] |

| CAS Number | 39212-23-2 (racemic)[2] | 39638-67-0[2] |

| Boiling Point | 93-94 °C at 5 mm Hg[5] | Not specified |

| Density | 0.952 g/mL at 25 °C[5] | Not specified |

| Sensory Threshold | 0.074 mg/L in red wine[1][4] | 0.32 mg/L in red wine[1][4] |

| Aroma Profile | Woody, earthy, coconut[1] | Celery-like, grassy[1][7] |

| Taste Profile | Woody, coumarinic, coconut, lactonic, creamy, nutty with a toasted nuance at 0.5 ppm[5] | Less intense, contributes to the overall "oaky" character[7] |

Analytical Methodologies for Isomer Separation

The differentiation and quantification of 4-methyloctan-4-olide isomers are critical for quality assessment in the food and beverage industry. Gas chromatography (GC) is the most common analytical technique employed for this purpose, often utilizing chiral columns for the separation of enantiomers.[3][4]

Experimental Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of 4-methyloctan-4-olide isomers in a liquid matrix (e.g., wine or spirits).

1. Sample Preparation (Liquid-Liquid Extraction): a. To 10 mL of the sample, add an internal standard (e.g., a deuterated analogue or a related lactone not present in the sample). b. Extract the sample three times with 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin), is recommended for enantiomeric separation.[3] c. Injector: Splitless mode at 250 °C. d. Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/min, and hold for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. f. MS System: Agilent 5977A or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Mass Range: Scan from m/z 40 to 250. i. Identification: Compare retention times and mass spectra with those of authentic standards of the cis and trans isomers.

Caption: Analytical workflow for the separation of 4-methyloctan-4-olide isomers.

Natural Occurrence and Synthesis

4-Methyloctan-4-olide is naturally present in various species of oak wood, such as American white oak (Quercus alba) and European oak (Quercus robur and Quercus petraea).[1][2] The concentration and the ratio of cis to trans isomers can vary depending on the oak species, with American oak generally having higher concentrations of the cis isomer.[1] These lactones are extracted from the oak barrels into the alcoholic beverage during the aging process.[2]

The synthesis of 4-methyloctan-4-olide can be achieved through various organic synthesis routes. One common method involves the reaction of n-valeraldehyde and a crotonate ester to form a ketonic acid ester, which is then hydrogenated to yield the lactone.[8] Stereoselective synthesis methods are also being developed to produce specific enantiomers for research and industrial applications.[9][10]

Conclusion

The isomers of 4-methyloctan-4-olide are of paramount importance in the flavor and fragrance industry due to their distinct and potent aromas. The significant differences in the sensory properties of the cis and trans isomers necessitate precise analytical methods for their separation and quantification. This guide provides a foundational understanding of the chemical structure, properties, and analysis of these fascinating molecules, offering valuable insights for researchers and industry professionals.

References

- Wine with Seth. Oak Lactones (Whisky Lactones) - WineWiki.

-

Hernik, M., Gatti, F. M., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Scientific Reports, 13(1), 948. [Link]

-

Hernik, M., Gatti, F. M., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed. [Link]

-

Lapeyre, F., Waffo-Teguo, P., & de Revel, G. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(38), 10443–10451. [Link]

- Grokipedia. 3-Methyl-4-octanolide.

-

Waterhouse Lab, UC Davis. Oak Lactones. [Link]

-

ResearchGate. Synthesis and Analysis of Thio-, Thiono-, and Dithio-Derivatives of Whiskey Lactone | Request PDF. [Link]

-

ISC Barrels. Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. [Link]

- Google Patents. CN110437181B - Synthesis process of whiskey lactone.

-

NIST. trans-3-Methyl-4-octanolide. [Link]

Sources

- 1. winewithseth.com [winewithseth.com]

- 2. 3-Methyl-4-octanolide â Grokipedia [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 5. Whiskey lactone | 39212-23-2 [chemicalbook.com]

- 6. trans-3-Methyl-4-octanolide [webbook.nist.gov]

- 7. iscbarrels.com [iscbarrels.com]

- 8. CN110437181B - Synthesis process of whiskey lactone - Google Patents [patents.google.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 4-methyloctan-4-olide in Quercus Species

Abstract

4-methyloctan-4-olide, colloquially known as oak lactone or whisky lactone, is a critical aroma compound imparted to wines and spirits during maturation in oak barrels (Quercus species). Its distinct coconut, woody, and celery-like notes are pivotal to the sensory profile of these aged beverages. This technical guide provides a comprehensive examination of the biosynthetic pathways leading to the formation of 4-methyloctan-4-olide. Contrary to a direct enzymatic synthesis of the final volatile lactone, the current body of research points to a multi-stage process involving the formation of non-volatile, glycosidically bound precursors within the oak wood. These precursors, derived from fatty acid metabolism, are subsequently converted to the active lactone through non-enzymatic processes such as acid hydrolysis and pyrolysis during wood toasting and beverage aging. This document details the proposed biosynthetic origins, the identity of key precursors, the methodologies for their elucidation, and future research directions to fully characterize the enzymatic machinery involved.

Introduction: The Sensory Impact of Oak Lactones

The maturation of spirits and wines in oak barrels is a complex process of extraction and chemical transformation that defines the final character of the product. Among the myriad compounds extracted from the wood, the β-methyl-γ-octalactones (4-methyloctan-4-olides) are of paramount importance. These compounds exist as two primary diastereoisomers: cis-oak lactone, which imparts desirable woody and coconut aromas, and trans-oak lactone, which contributes a more celery-like or spicy note.[1] While first identified in the 1970s, the precise biological origin of these potent aroma compounds within the living oak tree has been a subject of extensive research.[1]

This guide moves beyond a simple description of their presence to a detailed exploration of their biogenesis. The central thesis, supported by significant analytical evidence, is that Quercus species do not synthesize the volatile lactones directly. Instead, the tree produces stable, non-volatile glycosidic precursors. The release of the aromatic lactone is a subsequent event, occurring during the heat treatment of barrel manufacturing (toasting) or the prolonged aging of acidic beverages like wine.[2][3] Understanding this pathway is not merely an academic exercise; it holds significant implications for the forestry, cooperage, and beverage industries, allowing for better selection of wood and optimization of aging conditions to achieve desired sensory profiles.

The Precursor-Driven Biosynthetic Pathway

The formation of 4-methyloctan-4-olide is best understood as a two-phase process: (1) the biological formation of the aglycone backbone and its subsequent glycosylation within the tree, and (2) the abiotic liberation of the volatile lactone.

Phase 1: Biogenesis of Non-Volatile Precursors in Quercus

The core structure of the lactone is a C9 fatty acid derivative, 3-methyl-4-hydroxyoctanoic acid. It is hypothesized that this aglycone originates from the plant's fatty acid metabolism pool, likely through pathways such as β-oxidation or the lipoxygenase pathway acting on common fatty acids like linoleic or oleic acid, which are abundant in Quercus species.[2][4][5] The key transformation involves hydroxylation and methylation to create the specific 3-methyl-4-hydroxyoctanoic acid structure.

Once the aglycone is formed, the pathway diverges critically from a direct lactonization. To regulate reactivity and ensure stability, the cell employs glycosyltransferase enzymes to attach a sugar moiety to the hydroxyl group of the aglycone.[2] This "masking" step creates a water-soluble, non-volatile precursor, effectively sequestering the potential aroma compound. Research has successfully identified several of these precursors in extracts of American (Quercus alba) and French (Quercus petraea, Quercus robur) oak.[2][3][6]

The primary identified precursors are O-glycosides of 3-methyl-4-hydroxyoctanoic acid. These include simple glucosides as well as more complex structures where gallic acid is attached to the glucose moiety (galloylglucosides).[2][3][7] The presence of these specific, complex precursors underscores a deliberate and controlled biological pathway rather than a random chemical occurrence.

Identified Precursors in Quercus Wood

Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying the specific precursors present in oak wood. By comparing the mass spectra of compounds in oak extracts with those of synthesized reference standards, researchers have confirmed the existence of several key molecules.[2][3]

| Precursor Name | Chemical Formula | Isomer Form | Identification Status | Reference(s) |

| (3S,4S)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | C15H28O8 | cis | Confirmed | [3][7] |

| (3S,4R)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | C15H28O8 | trans | Confirmed | [2] |

| (3S,4S)-3-methyl-4-O-(6'-O-galloyl)-β-D-glucopyranosyloctanoic acid | C22H32O12 | cis | Confirmed | [2][3][7] |

| cis-3-methyl-4-galloyloxyoctanoic acid | C16H22O6 | cis | Confirmed | [2] |

| Ring-opened oak lactone rutinoside | C21H38O12 | Unknown | Tentatively Identified | [2] |

Phase 2: Abiotic Liberation of the Volatile Lactone

The final and crucial step in the formation of the aroma-active 4-methyloctan-4-olide is the cleavage of the glycosidic bond and subsequent intramolecular cyclization (lactonization). This is not an enzymatic process within the plant but a chemical reaction driven by external conditions.[3]

-

Pyrolysis (Toasting): The high temperatures used during the toasting of oak barrels provide sufficient energy to break the glycosidic bonds of the precursors, liberating the 3-methyl-4-hydroxyoctanoic acid, which then rapidly cyclizes to form the lactone.[2][7]

-

Acid Hydrolysis (Aging): During the aging of wine or spirits, the acidic environment (pH typically 3-4) slowly catalyzes the hydrolysis of the glycosidic bond.[3] Once the aglycone is freed, it undergoes lactonization. Studies have shown this process continues in the bottle even after the beverage is removed from the oak barrel, explaining why the oak aroma can intensify over time.[2][3] The rate of lactonization is pH-dependent, with the half-life for the formation of the trans and cis isomers calculated to be 6.6 and 86.6 hours, respectively, in a model wine at pH 3.3.[3]

Elucidating the Pathway: A Methodological Deep Dive

The elucidation of this precursor-based pathway relies on sophisticated analytical techniques capable of detecting non-volatile compounds in a complex wood matrix. The causality behind the chosen experimental designs is rooted in the need to prove the existence of these precursors and demonstrate their conversion to the final product.

Protocol: Extraction and LC-MS/MS Identification of Precursors

This protocol outlines a robust, self-validating method for identifying oak lactone precursors, based on methodologies established in the literature.[2][3] The trustworthiness of this protocol stems from the use of internal standards and comparison with synthesized reference compounds.

Objective: To extract non-volatile glycosidic precursors from Quercus wood shavings and identify them using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Obtain shavings from un-toasted Quercus heartwood (e.g., Q. alba, Q. petraea).

-

Grind the shavings into a fine powder (e.g., using a Wiley mill) to maximize surface area for extraction.[8]

-

Dry the powder to a constant weight to ensure accurate measurements.

-

-

Solvent Extraction:

-

Weigh approximately 5 g of the dried wood powder into a flask.

-

Add an appropriate extraction solvent. A common choice is an ethanol/water mixture (e.g., 70:30 v/v) to effectively solubilize polar glycosides.

-

Perform extraction using an accelerated solvent extraction (ASE) or ultrasonic-assisted extraction (UAE) system to enhance efficiency.[9] Maceration over a longer period can also be used.[10]

-

Filter the extract to remove solid wood particles.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Concentrate the filtered extract under vacuum to remove the ethanol.

-

Dilute the remaining aqueous extract with water.

-

Pass the diluted extract through a C18 SPE cartridge to capture the compounds of interest and remove highly polar interferences like sugars and acids.

-

Wash the cartridge with water to remove any remaining impurities.

-

Elute the precursors from the cartridge using methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the methanol eluate to dryness and reconstitute in a small volume of mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program, starting with a high aqueous content and gradually increasing the organic solvent (e.g., acetonitrile) content. This separates compounds based on polarity.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode, as the carboxylic acid moiety of the precursors is readily deprotonated.

-

Identification: Screen for the exact masses of the predicted precursor ions ([M-H]⁻). For example, for the galloylglucoside precursor (C22H32O12), the target ion would be at m/z 639.1908.[6]

-

Confirmation: Perform MS/MS fragmentation on the target precursor ions. The resulting fragment ions should correspond to the loss of the galloyl group (m/z 153), the glucose moiety (m/z 162), or the entire galloylglucose group, leaving the ring-opened lactone aglycone (m/z 173).[3] Compare the retention times and fragmentation patterns to those of synthesized reference standards for unambiguous identification.

-

Proposed Isotopic Labeling Study for Pathway Validation

While precursor identification is strong evidence, the gold standard for elucidating a biosynthetic pathway is through stable isotope labeling experiments.[11][12] This approach provides definitive proof of the metabolic flow from a primary metabolite (like a fatty acid) to the final product.

Hypothetical Objective: To trace the incorporation of ¹³C from a labeled fatty acid into the glycosidic precursors of 4-methyloctan-4-olide in Quercus tissue culture.

Experimental Design:

-

Establish Culture: Initiate a sterile Quercus robur callus or cell suspension culture.

-

Feeding: Introduce a ¹³C-labeled fatty acid (e.g., U-¹³C₁₈-linoleic acid) into the growth medium.

-

Time-Course Sampling: Harvest cell samples at various time points (e.g., 0, 6, 12, 24, 48 hours) after introducing the labeled precursor.

-

Extraction and Analysis: Perform the extraction and LC-MS/MS analysis as described in Protocol 3.1 for each time point.

-

Data Analysis: Monitor the mass spectra for the appearance of new, heavier ions corresponding to the ¹³C-labeled precursors. For example, if the aglycone is derived from a C18 fatty acid, one would expect to see the mass of the precursor increase by a specific number of daltons corresponding to the incorporated ¹³C atoms. This provides direct evidence that the fatty acid is the biological source of the aglycone.

Future Research and Unanswered Questions

Despite significant progress, key gaps remain in our understanding of the 4-methyloctan-4-olide biosynthetic pathway. The most pressing need is the identification and characterization of the specific enzymes involved. Future research should focus on:

-

Identifying the Enzymes: Using transcriptomics and proteomics on developing Quercus xylem, researchers could identify candidate genes for the hydroxylases, methyltransferases, and glycosyltransferases responsible for converting fatty acids into the final glycosidic precursors.[13]

-

Enzymatic Assays: Once candidate genes are identified, the corresponding enzymes can be expressed recombinantly and their activity confirmed through in vitro assays using the proposed substrates.[14]

-

Genetic Variation: Investigating how the expression of these biosynthetic genes varies between different Quercus species (Q. alba vs. Q. petraea) and with different geographical origins and growing conditions could explain the well-known differences in lactone concentrations in their woods.

Conclusion

The biosynthesis of 4-methyloctan-4-olide in Quercus species is a sophisticated, multi-step process that exemplifies the plant's ability to sequester reactive molecules in stable, non-volatile forms. The pathway begins with fatty acid precursors, which are enzymatically converted into the 3-methyl-4-hydroxyoctanoic acid aglycone and subsequently glycosylated to form various glucoside and galloylglucoside precursors. The final, aroma-active lactone is not a direct biological product but is formed later through chemical reactions—pyrolysis and acid hydrolysis—that occur during barrel production and beverage aging. The methodologies of advanced mass spectrometry have been pivotal in uncovering this precursor-based pathway. Future work focused on the underlying enzymatic and genetic machinery will provide even greater control over the development of desired flavor profiles in the world's finest wines and spirits.

References

-

ResearchGate. (n.d.). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid | Request PDF. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry | Request PDF. Retrieved from ResearchGate. [Link]

-

Modern Food Science and Technology. (2022). Flavor Contribution and Biosynthesis Mechanism of Lactone Compounds in Food. [Link]

-

Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Catalysis, 3. [Link]

-

Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Catalysis, 3. [Link]

-

Hayasaka, Y., Wilkinson, K. L., Elsey, G. M., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(22), 9115-9121. [Link]

-

Boratyński, F., Goleń, B., Paśmionka, I., Szymańska, E., & Olejniczak, A. (2021). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Molecules, 26(5), 1406. [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone. [Link]

-

MDPI. (2021). Oak Species Quercus robur L. and Quercus petraea Liebl. Identification Based on UHPLC-HRMS/MS Molecular Networks. Metabolites, 11(11), 785. [Link]

-

Waterhouse Lab, UC Davis. (2019). Oak Lactones. [Link]

-

PubMed. (2026). Quercus infectoria gall extract modulates adipocyte differentiation and lipid metabolism through dual regulation of adipogenesis and lipolysis in 3T3-L1 adipocytes. [Link]

-

MDPI. (2020). A Comprehensive Review of Phytochemistry and Biological Activities of Quercus Species. Molecules, 25(16), 3764. [Link]

-

National Institutes of Health. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. [Link]

-

Beilstein Journals. (2022). Enzymes in biosynthesis. [Link]

-

SciSpace. (n.d.). Fatty Acid Composition in the Acorn Oil of Quercus rubra L. Cultivated in NW Turkey. [Link]

-

PLOS ONE. (2016). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. [Link]

-

Agritrop. (2024). Wood Extractives: Main Families, Functional Properties, Fields of Application and Interest of Wood Waste. [Link]

-

MDPI. (2023). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. [Link]

-

ResearchGate. (2026). Spatiotemporal Study of Galactolipid Biosynthesis in Duckweedwith Mass Spectrometry Imaging and in vivo Isotope Labeling | Request PDF. [Link]

-

PubMed. (2019). Regulation by biotic stress of tannins biosynthesis in Quercus ilex: Crosstalk between defoliation and Phytophthora cinnamomi infection. [Link]

-

Academia. (2021). Study on the chemical composition of teak wood extracts in different organic solvents. [Link]

-

PubMed. (2025). Enzymatic Synthesis and Evaluation of Eight Methylated Quercetin Products: In Vitro Chemical Properties and Adipogenesis Regulation. [Link]

-

ResearchGate. (2019). (PDF) Optimization and Isolation of 4,8,12,16-Tetramethylheptadecan-4-olide from Deinbollia pinnata. [Link]

-

MDPI. (2025). Extraction and Characterization of Tannins from the Barks of Four Tropical Wood Species and Formulation of Bioresins for Potential Industrial Applications. [Link]

-

MDPI. (2022). The D165H Polymorphism of QiMYB-like-1 Is Linked to Interactions between Tannin Accumulation, Herbivory and Biogeographical Determinants of Quercus ilex. [Link]

-

Wood Research. (n.d.). development and validation of an analytical method for condensed tannin extracts obtained from the bark of four tree species using hplc. [Link]

-

MDPI. (2012). Enzyme-Catalyzed Modifications of Polysaccharides and Poly(ethylene glycol). [Link]

-

PubMed. (2012). Anti-biofilm activity of Quercus infectoria G. Olivier against methicillin-resistant Staphylococcus aureus. [Link]

-

eScholarship.org. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. [Link]

-

bioRxiv. (2022). Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing. [Link]

-

MDPI. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. [Link]

-

PubMed. (2009). Detailed studies on Quercus infectoria Olivier (nutgalls) as an alternative treatment for methicillin-resistant Staphylococcus aureus infections. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. woodresearch.sk [woodresearch.sk]

- 9. researchgate.net [researchgate.net]

- 10. agritrop.cirad.fr [agritrop.cirad.fr]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus | IntechOpen [intechopen.com]

- 13. BJOC - Enzymes in biosynthesis [beilstein-journals.org]

- 14. Enzymatic Synthesis and Evaluation of Eight Methylated Quercetin Products: In Vitro Chemical Properties and Adipogenesis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

sensory thresholds of cis and trans 4-methyloctan-4-olide in wine

An In-Depth Technical Guide to the Sensory Thresholds of Cis- and Trans-4-Methyloctan-4-Olide in Wine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the sensory thresholds and aromatic impact of the cis- and trans- isomers of 4-methyloctan-4-olide, commonly known as "oak lactone" or "whiskey lactone," in a wine matrix. As key volatile compounds extracted from oak wood during aging, their presence and concentration significantly influence a wine's final aroma profile. This document synthesizes current scientific findings to offer researchers and winemakers a detailed understanding of the distinct sensory contributions of each isomer, the methodologies for their sensory evaluation, and the practical implications for oenological practices. We will delve into the causality behind experimental choices for threshold determination and provide a self-validating framework for sensory protocol design.

Introduction: The Aromatic Signature of Oak

The use of oak barrels in winemaking is a centuries-old practice, valued not just for storage but for the profound aromatic complexity it imparts to the final product. Among the myriad compounds extracted from the wood, the β-methyl-γ-octalactones (4-methyloctan-4-olides) are major contributors to the characteristic "oaky" aroma.[1] These compounds exist as two primary diastereoisomers: cis-4-methyloctan-4-olide and trans-4-methyloctan-4-olide.

While chemically similar, these isomers possess remarkably different aromatic profiles and sensory potencies. The cis isomer is renowned for its powerful sweet, coconut-like aroma, while the trans isomer is often described with subtler grassy or celery-like notes.[2] The critical distinction lies in their sensory detection thresholds—the minimum concentration at which they can be perceived. Understanding these thresholds is paramount for winemakers aiming to control the stylistic impact of oak aging, as the isomer ratio and concentration can dictate whether the oak character is a subtle enhancement or a dominant feature.

The Concept of Sensory Thresholds in a Complex Matrix

Before examining the specific values for oak lactones, it is crucial to understand the concept of sensory thresholds and the challenges of their determination in a complex medium like wine.

-

Detection Threshold: The lowest concentration of a stimulus that can be perceived, though not necessarily identified. It is the point where a difference from a blank sample is noted.[3]

-

Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and named.[3]

Sensory thresholds are not absolute values; they represent the concentration at which 50% of a given panel can perceive the compound.[3] Furthermore, the wine matrix itself—with its intricate mixture of ethanol, acids, sugars, tannins, and other aroma compounds—significantly influences the volatility and perception of any single compound.[3][4] A threshold determined in a simple water or ethanol solution will invariably differ from one determined in a full-bodied red wine, making matrix-specific data essential for practical application.

Quantitative Sensory Thresholds of Oak Lactone Isomers

Multiple studies have established that the cis-isomer of 4-methyloctan-4-olide is a far more potent odorant than its trans counterpart, possessing a significantly lower sensory detection threshold.[5][6] This means a much smaller concentration of the cis isomer is required to make a sensory impact.

The average concentrations of these isomers typically found in oak-aged red wines are approximately 65 µg/L for the cis form and 49 µg/L for the trans form.[7] A comparison of these concentrations with their detection thresholds reveals a critical insight: cis-oak lactone is almost always present at supra-threshold levels, making it a key contributor to the wine's aroma. Conversely, trans-oak lactone is frequently found at concentrations below its detection threshold, suggesting a more limited direct aromatic role.[7][8]

| Compound | Matrix | Sensory Detection Threshold (µg/L) | Source(s) |

| cis-4-methyloctan-4-olide | Dilute Alcohol Solution (12% v/v) | 20 | [5][7][8] |

| White Wine | 20 | [5] | |

| Red Wine | 54 | [5] | |

| trans-4-methyloctan-4-olide | Dilute Alcohol Solution (12% v/v) | 130 | [5][7][8] |

| White Wine | 140 | [5] | |

| Red Wine | 370 | [5] |

Aromatic Interactions and Masking Effects

Beyond their individual aromas, oak lactones interact with the inherent aromatic compounds of the wine. Research has demonstrated that at typical concentrations, the addition of both cis- and trans-whiskey lactone to a fruity red wine aromatic reconstitution can decrease the perception of the wine's fruitiness.[7][8][9] This is not necessarily a suppression of fruit aromas but rather a masking effect, where the introduction of the "spicy" and "woody" notes from the lactones diminishes the intensity of red and jammy fruit characteristics.[7][9] This highlights the importance of balancing oak-derived flavors with the wine's natural aromatic profile.

Experimental Protocol: Determination of Sensory Detection Thresholds

The determination of sensory thresholds requires a rigorous, systematic approach to ensure data is reliable and reproducible. The Three-Alternative Forced-Choice (3-AFC) method is a widely accepted standard for this purpose.[7]

Step 1: Panel Selection and Training

-

Recruitment: Select 20-30 individuals who are regular wine consumers and free from any conditions that may impair their sense of smell (e.g., colds, allergies).

-

Screening: Assess candidates for sensory acuity and their ability to describe aromas. This can be done using commercially available aroma identification kits.

-

Training: Familiarize the selected panelists with the specific target compounds. Prepare samples of a neutral base wine spiked with high, easily detectable concentrations of cis- and trans-4-methyloctan-4-olide. This ensures the panel can reliably identify the aromas they will be searching for at lower concentrations.

Step 2: Sample Preparation

-

Base Wine Selection: Choose a neutral wine (e.g., a simple, unoaked Chardonnay or Sauvignon Blanc for white wine thresholds, or a light-bodied, unoaked red for red wine thresholds) that is free of off-odors and low in the compounds of interest.

-

Stock Solution Preparation: Create a concentrated stock solution of each lactone isomer in pure ethanol. This allows for precise and minute additions to the base wine.

-

Concentration Series: Prepare a series of samples with increasing concentrations of the target lactone. The series should span the expected threshold, from levels likely to be undetectable to levels that are clearly perceptible. A geometric progression (e.g., 10, 20, 40, 80 µg/L) is typically used.

Step 3: The 3-AFC Sensory Test

-

Presentation: For each concentration level, present each panelist with a flight of three samples in coded, identical glasses. Two glasses will contain the unadulterated base wine (blanks), and one will contain the base wine spiked with the lactone at that specific concentration. The order of presentation should be randomized for each panelist.

-

Task: Instruct panelists to smell each sample and identify which of the three is different from the other two. Panelists are forced to make a choice, even if they are guessing.

-

Environment: Conduct the evaluation in a dedicated sensory laboratory with controlled temperature, lighting, and ventilation to minimize distractions and external odors.

Step 4: Data Analysis and Threshold Calculation

-

Data Collection: For each concentration level, record the number of correct and incorrect identifications across the entire panel.

-

Statistical Analysis: The Best Estimate Threshold (BET) is calculated as the geometric mean of the highest concentration that was not correctly identified and the lowest concentration that was. This is the point at which 50% of the panel can reliably detect the compound above chance (which is 33.3% in a 3-AFC test). Statistical software is used to analyze the results and determine the significance.

Workflow for Sensory Threshold Determination

Caption: Experimental workflow for determining sensory thresholds using the 3-AFC method.

Conclusion and Oenological Implications

The sensory thresholds of cis- and trans-4-methyloctan-4-olide are fundamentally different, with the cis isomer being the far more aromatically potent of the two. In practical terms, the data confirms that cis-oak lactone is a primary driver of the coconut, sweet, and spicy notes associated with oak aging, as its concentration in wine typically exceeds its low detection threshold. The trans isomer, with its much higher threshold, likely plays a secondary, more subtle role in the overall aroma profile.

This knowledge provides winemakers with a clearer framework for making decisions about oak usage. The choice of oak species (Quercus alba, American oak, is known for higher lactone concentrations than Quercus petraea, French oak), the level of barrel toasting (higher toasting decreases lactone concentration), and the duration of aging are all critical levers that can be used to manage the concentration of these isomers and, consequently, to sculpt the final aromatic character of the wine.[1] By understanding these sensory thresholds, the art of oak aging is grounded in quantifiable science, allowing for more precise and intentional winemaking.

References

-

Cameleyre, M., Lytra, G., Tempère, S., Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry. [Link]

-

The Australian Wine Research Institute. Stream 1.1: Defining and controlling important volatile compounds in wine and their impact on wine aroma and flavour. AWRI. [Link]

-

Brown, R.C., Sefton, M.A., Taylor, D.K., Elsey, G.M. (2006). An odour detection threshold determination of all four possible stereoisomers of oak lactone in a white and a red wine. ResearchGate. [Link]

-

Cameleyre, M., Lytra, G., Tempère, S., Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. ResearchGate. [Link]

-

Cameleyre, M., Lytra, G., Tempère, S., Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. PubMed. [Link]

-

Cameleyre, M., Lytra, G., Tempère, S., Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry. [Link]

-

Pérez-Olivero, S.J., Pérez-Pont, M.L., Conde, J.E., Pérez-Trujillo, J.P. (2011). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]

-

Cooke, R. (2007). γ Lactones in wine: Synthesis, quantification and sensory studies. FLEX. [Link]

-

Waterhouse, A. (2019). Oak Lactones. Waterhouse Lab, UC Davis. [Link]

-

Independent Stave Company. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. [Link]

-

Tomasino, E. (2024). Understanding Wine Sensory Thresholds. American Vineyard Magazine. [Link]

-

Wilson, J. C., Coetzee, C., du Toit, W. J. (2020). The effect of different commercial yeasts on the aroma and sensory profile of Colombard wines. OENO One. [Link]

-

Salo, P. (1970). Determining the Odor Thresholds for Some Compounds in Alcoholic Beverages. ResearchGate. [Link]

-

Van Wyk, L., Hernik, A., Míšan, A., Gientka, I., Dróżdż, T., Podleśny, J., Brzezińska-Rodak, M., Janeczko, T. (2022). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]

-

Krstic, M. (2018). Factors Influencing Olfactory Perception of Selected Off-flavour-causing Compounds in Red Wine - A Review. ResearchGate. [Link]

Sources

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. iscbarrels.com [iscbarrels.com]

- 3. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 4. Factors Influencing Olfactory Perception of Selected Off-flavour-causing Compounds in Red Wine - A Review [scielo.org.za]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

natural occurrence of 4-methyloctan-4-olide in aged spirits

A Technical Guide to the Natural Occurrence of 4-Methyloctan-4-olide (Whisky Lactone) in Aged Spirits

Introduction: The Aromatic Signature of Oak Aging

The complex and desirable aroma profile of aged spirits like whisky, brandy, and rum is a direct consequence of their prolonged interaction with oak barrels. During maturation, a symphony of chemical reactions and extractions occurs, transforming the raw distillate into a nuanced and sensorially rich beverage. Among the most significant contributors to this transformation is a class of compounds known as lactones, specifically β-methyl-γ-octalactone, more commonly referred to as 4-methyloctan-4-olide , oak lactone , or whisky lactone .[1][2]

First identified in whisky in the 1970s, this compound is a key impact odorant responsible for the characteristic coconut, vanilla, woody, and sweet notes that define many aged spirits.[1][2] It exists as two primary stereoisomers, cis and trans, which possess distinct aromatic properties and sensory thresholds. The relative concentration and ratio of these isomers are critical in shaping the final character of the spirit, making the study of their origin and formation a cornerstone of spirits science.

This technical guide provides a comprehensive overview of the natural occurrence of 4-methyloctan-4-olide, detailing its formation from precursors in oak wood, the factors influencing its concentration in the final product, established analytical methodologies for its quantification, and its profound impact on the sensory profile of aged spirits.

Biogenesis and Chemical Formation Pathway

Contrary to what might be assumed, free 4-methyloctan-4-olide does not pre-exist in significant quantities within living oak trees. Instead, it is formed during the lifecycle of the wood as it is processed for cooperage and subsequently used for spirit aging. The formation is a multi-step process involving the liberation of a precursor acid from non-volatile conjugates, followed by a chemical transformation.

Precursors in Oak Wood

The direct precursor to 4-methyloctan-4-olide is 3-methyl-4-hydroxyoctanoic acid .[1] In raw oak wood, this acid is primarily bound in the form of non-volatile glycoconjugates. These precursors effectively sequester the molecule, preventing its release until specific conditions are met. Research has identified several of these conjugated forms, including:

-

(3S,4S)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid (ring-opened cis-oak lactone glucoside).[3][4][5]

-

(3S,4R)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid (ring-opened trans-oak lactone glucoside).[3][4]

-

(3S,4S)-3-methyl-4-O-(6'-O-galloyl)-β-D-glucopyranosyloctanoic acid (a galloylglucoside derivative).[1][3][4]

These complex molecules are the wood's natural reservoir for the eventual formation of the potent aroma compound.

Liberation and Intramolecular Cyclization

The transformation from non-volatile precursor to aromatic lactone is driven by energy and chemical reactions during three key stages: wood seasoning, barrel toasting, and spirit maturation.

-

Seasoning and Toasting: The long period of air-drying (seasoning) and the intense heat treatment of barrel toasting initiate the breakdown of wood macromolecules like lignin and hemicellulose.[6][7] This thermal degradation provides the energy necessary to begin the hydrolysis of the glycosidic bonds in the precursor molecules.[1][6]

-

Aging and Hydrolysis: Once the spirit is in the barrel, the acidic, aqueous-alcoholic environment continues the hydrolysis process. This cleaves the sugar or galloyl-sugar moiety from the 3-methyl-4-hydroxyoctanoic acid, liberating it into the spirit.

-

Lactonization: The freed 3-methyl-4-hydroxyoctanoic acid is unstable and readily undergoes an intramolecular esterification (cyclization) to form the more stable five-membered ring structure of 4-methyloctan-4-olide.[1]

This entire pathway, from the bound precursor in the wood to the final volatile lactone in the spirit, is a critical part of the aging process.

Factors Influencing Lactone Concentration

The final concentration of cis- and trans-4-methyloctan-4-olide in a spirit is not uniform; it is the result of several interacting variables related to the raw material and the aging process.

Oak Species

The botanical origin of the oak is a primary determinant of lactone potential. The two most common species used in cooperage have distinctly different profiles:

| Oak Species | Common Name | Typical Lactone Profile |

| Quercus alba | American White Oak | High concentrations of total lactones, particularly rich in the more aromatic cis-isomer.[1][2] |

| Quercus petraea & Quercus robur | European Oak (French, etc.) | Lower total lactone concentrations compared to American oak, with a more balanced or lower cis/trans ratio.[1][7] |

This inherent difference is a key reason why spirits aged in American oak often have more pronounced coconut and vanilla notes compared to those aged in European oak.

Barrel Toasting

The toasting process is a critical control point for coopers and distillers. The level of heat applied to the barrel staves directly influences the degradation of wood components.

-

Light Toast: May not provide sufficient thermal energy to fully break down the precursors, leading to lower lactone extraction.

-

Medium/Heavy Toast: Effectively degrades lignin and hemicellulose, liberating the lactone precursors and forming other desirable compounds like vanillin and furfural.[6][7][8] However, excessive toasting can potentially degrade the lactones themselves.

Therefore, the toasting level must be carefully managed to optimize the release of these key aroma compounds.

Aging Conditions

The maturation environment also plays a role. The duration of aging is directly correlated with the extent of extraction. Furthermore, the proof of the spirit entering the barrel can influence the solubility and extraction of different wood compounds. Lower-proof spirits, having a higher water content, may favor the extraction of more water-soluble compounds like tannins, while higher-proof spirits are more effective at extracting alcohol-soluble compounds, including the lactone precursors and products of thermal degradation.[9]

Analytical Methodologies for Quantification

Accurate quantification of 4-methyloctan-4-olide isomers is essential for research, quality control, and product development. Due to their volatility and presence in a complex alcoholic matrix, the analytical approach typically involves an extraction and concentration step followed by chromatographic separation and detection.

Overview of Techniques

Gas Chromatography (GC) is the gold standard for analyzing volatile compounds in spirits.[2] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification and quantification.[10] The primary challenge lies in sample preparation. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective, as they are solvent-free, sensitive, and can selectively capture volatile analytes from the sample's headspace, concentrating them for GC analysis.[11]

Detailed Protocol: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) Analysis

This protocol outlines a robust and widely applicable method for the quantification of 4-methyloctan-4-olide isomers in aged spirits.

Objective: To extract, separate, and quantify cis- and trans-4-methyloctan-4-olide in a spirit sample.

Materials:

-

Spirit sample

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Sodium Chloride (NaCl), analytical grade

-

Internal standard solution (e.g., 4-nonanolide in ethanol)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

Methodology:

-

Sample Preparation:

-

Pipette 5.0 mL of the spirit sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile analytes from the liquid phase into the headspace (salting-out effect).

-

Spike the sample with a known concentration of the internal standard. This is critical for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

-

-

HS-SPME Extraction:

-

Immediately seal the vial after adding the internal standard.

-

Place the vial in a heating block or autosampler agitator set to a controlled temperature (e.g., 40-50°C). Temperature selection is a balance; higher temperatures increase volatility but can decrease the fiber's adsorption efficiency for some compounds.[11]

-

Incubate for 10 minutes with agitation to allow the sample to equilibrate.

-

Expose the SPME fiber to the vial's headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Use a temperature program that effectively separates the cis and trans isomers from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, targeting characteristic ions for the lactones and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of cis- and trans-4-methyloctan-4-olide prepared in a model spirit solution (e.g., 40% ethanol/water).

-

Calculate the concentration of each isomer in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Sensory Impact and Significance

The ultimate importance of 4-methyloctan-4-olide lies in its contribution to the aroma and flavor of the spirit. The two isomers are not sensorially equal, and their interplay is a key driver of the final product's character.

Aroma Profile and Sensory Thresholds

Both isomers contribute to a desirable aromatic profile, but the cis-isomer is significantly more potent.

| Isomer | Common Aroma Descriptors | Sensory Threshold (in Red Wine) |

| cis-4-methyloctan-4-olide | Coconut, sweet, woody, caramel, vanilla.[2] | 0.074 mg/L [2] |

| trans-4-methyloctan-4-olide | Woody, spicy, less intense coconut.[2] | 0.32 mg/L [2] |

As shown, the sensory detection threshold for the cis-isomer is over four times lower than that of the trans-isomer, meaning it has a much greater impact on the aroma at the same concentration.[2] This underscores why oak species that provide a higher proportion of the cis-isomer, like Quercus alba, are so highly valued for aging certain spirits. The final perception of these notes can also be modified by the presence of other volatile compounds in the complex spirit matrix.[2]

Conclusion

4-methyloctan-4-olide is a cornerstone of the sensory profile of oak-aged spirits. Its journey from non-volatile glycoconjugate precursors in the heartwood of the oak to a potent aromatic compound in the final spirit is a testament to the intricate chemistry of maturation. The concentration and isomeric ratio of this "whisky lactone" are profoundly influenced by controllable factors, including the selection of oak species, the cooper's toasting regimen, and the distiller's aging strategy. A thorough understanding of these variables, supported by robust analytical methodologies like HS-SPME-GC-MS, allows producers to purposefully shape the aroma of their spirits, targeting the desirable coconut, vanilla, and woody notes that are the celebrated hallmarks of quality aging.

References

-

IntechOpen. (2020). Chemistry and Technology of Wine Aging with Oak Chips. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

Waterhouse Lab, UC Davis. (2019). Oak Lactones. Available at: [Link]

-

Frontiers Media. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Available at: [Link]

-

ResearchGate. (n.d.). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

American Chemical Society Publications. (2001). Synthesis and Analysis of Thio-, Thiono-, and Dithio-Derivatives of Whiskey Lactone. Available at: [Link]

-

PubMed. (2007). Identification of natural oak lactone precursors in extracts of american and French oak woods by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

American Chemical Society Publications. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

Vinum Vine. (n.d.). Extraction of oak volatiles and ellagitannins compounds and sensory profile of wine aged with French winewoods subjected to different toasting methods. Available at: [Link]

-

SODA AROMATIC Co., Ltd. (n.d.). Research Topics. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Influence of Oak Species, Toasting Degree, and Aging Time on the Differentiation of Brandies Using a Chemometrics Approach Based on Phenolic Compound UHPLC Fingerprints. Available at: [Link]

-

PubMed. (2024). Influence of Oak Species, Toasting Degree, and Aging Time on the Differentiation of Brandies Using a Chemometrics Approach Based on Phenolic Compound UHPLC Fingerprints. Available at: [Link]

-

ISC Barrels. (n.d.). The Color of Oak: How Species, Toast, and Proof Impact Extraction. Available at: [Link]

-

ResearchGate. (2026). Influence of Oak Wood Seasoning Duration and Toasting Degree on Endogenous and Wood-Derived Compounds of Brandy Italiano. Available at: [Link]

-

SevenFifty Daily. (2017). The Science of Spirits Aging. Available at: [Link]

Sources

- 1. Chemistry and Technology of Wine Aging with Oak Chips | IntechOpen [intechopen.com]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. Identification of natural oak lactone precursors in extracts of american and French oak woods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vinumvine.wordpress.com [vinumvine.wordpress.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iscbarrels.com [iscbarrels.com]

- 10. 威士忌内酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Stereochemical Dynamics of 4-Methyloctan-4-olide During Oak Barrel Maturation: Mechanistic Pathways, Analytical Resolution, and Sensory Impact

Executive Summary

The organoleptic evolution of wines and spirits during oak barrel maturation is fundamentally driven by the extraction and transformation of wood-derived volatile compounds. Among these, 4-methyloctan-4-olide (commonly referred to as oak lactone or whisky lactone) is paramount. As a Senior Application Scientist, I approach this molecule not merely as a flavor compound, but as a complex chiral system whose stereochemistry dictates both its biosynthetic origin and its binding affinity to human olfactory receptors. This whitepaper provides an in-depth technical analysis of the stereochemical dynamics of oak lactones, detailing their precursor cleavage mechanisms, sensory causality, and the self-validating analytical protocols required for their chiral resolution.

Structural Elucidation and Stereochemical Nomenclature

The chemical identity of oak lactone is often obfuscated by competing nomenclature systems. Its IUPAC designation is 5-butyl-4-methyldihydrofuran-2(3H)-one , referencing the five-membered furanone ring. However, in flavor chemistry, it is predominantly referred to as 3-methyl-4-octanolide , referencing the octanoic acid backbone[1].

The molecule possesses two chiral centers, yielding four possible stereoisomers. However, biological synthesis in the oak tree (Quercus spp.) is stereoselective, producing only two naturally occurring diastereomers[2]:

-

(3S,4S)-cis-oak lactone (equivalent to (4S,5S) in furanone nomenclature).

-

(3S,4R)-trans-oak lactone (equivalent to (4S,5R) in furanone nomenclature).

The synthetic (3R,4R)-cis and (3R,4S)-trans enantiomers do not occur in nature and are strictly artifacts of non-stereoselective laboratory synthesis[1].

Mechanistic Pathways: Precursor Biosynthesis and Cleavage

Oak lactones do not exist predominantly as free volatile compounds in raw, unseasoned oak heartwood. Instead, they are sequestered as non-volatile, odorless glycoconjugates, specifically (3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid (galloylglucosides)[2].

The liberation of the volatile lactone is governed by two distinct causal mechanisms:

-

Thermal Degradation (Cooperage/Toasting): The application of heat during barrel toasting provides the activation energy necessary to cleave the glycosidic bond, releasing the aglycone.

-

Acid Hydrolysis (Maturation): During the aging process, the low pH of the hydroalcoholic matrix (pH 3.0–4.0 in wine) catalyzes the slow, continuous hydrolysis of the remaining precursors[3].

Once the aglycone (3-methyl-4-hydroxyoctanoic acid) is liberated, it is thermodynamically unstable. It spontaneously undergoes intramolecular esterification (lactonization) to form the stable five-membered ring[2].

Caption: Biosynthetic and degradation pathway of oak lactone precursors during barrel aging.

Stereochemical Influence on Sensory Perception

The causality behind why stereochemistry matters lies in the chiral nature of human olfactory receptors. The spatial arrangement of the methyl and butyl groups dictates the ligand-receptor binding affinity. The (3S,4S)-cis isomer presents an optimal steric fit for receptors mediating "sweet" and "coconut" descriptors, resulting in a highly potent sensory impact[4]. Conversely, the trans isomer binds with lower affinity and triggers a different receptor subset, shifting the perception toward green, celery-like notes[3].

Quantitative Data: Sensory Thresholds and Descriptors

| Stereoisomer | Natural Occurrence | Primary Aromatic Descriptors | Detection Threshold (Red Wine) | Detection Threshold (White Wine) |

| (3S,4S)-cis | Major | Coconut, earthy, woody, vanilla | 74 µg/L | 23 µg/L |

| (3S,4R)-trans | Minor | Celery, grassy, fresh wood | 320 µg/L | ~160 µg/L |

| (3R,4R)-cis | Synthetic only | Weak coconut | N/A | 82 µg/L |

| (3R,4S)-trans | Synthetic only | Weak, nondescript | N/A | N/A |

Data synthesized from established enological thresholds[3][5]. Note that the cis-isomer is consistently the dominant driver of oak aroma due to its significantly lower threshold.

The Influence of Cooperage: Oak Species and Isomeric Ratios

The ratio of cis to trans isomers is not uniform across oak species and serves as a highly reliable chemical fingerprint for barrel origin[6].

-

American White Oak (Quercus alba): Exhibits a high total lactone concentration and a cis:trans ratio of approximately 6.4:1 . This explains the overtly sweet, coconut-forward profile of Bourbon and American-oaked wines[3].

-

French/European Oak (Quercus petraea / Q. robur): Exhibits lower total lactone yields and a much narrower cis:trans ratio of approximately 1.2:1 to 1.5:1 , contributing to a more subtle, integrated spice profile[3].

Experimental Protocol: Chiral Resolution and Quantification

To accurately quantify these stereoisomers, researchers must employ a self-validating analytical workflow. Standard non-polar gas chromatography (GC) cannot resolve diastereomers effectively. The following protocol utilizes Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) with a chiral stationary phase.

Step-by-Step Methodology

-

Sample Preparation & Matrix Deconstruction: Aliquot 50 mL of the wine/spirit sample. Adjust the pH to 3.0.

-

Causality: Maintaining a low pH ensures the lactone ring remains closed. At higher pH levels, the ring can open into the corresponding hydroxy acid, leading to artificially low quantification and poor extraction efficiency.

-

-

Internal Standardization: Spike the sample with 100 µg/L of isotopically labeled d4-oak lactone.

-

Causality: This creates a self-validating system. Any loss during the extraction phase will equally affect the analyte and the internal standard, allowing the final calculation to automatically correct for matrix effects and recovery losses.

-

-

Liquid-Liquid Extraction (LLE): Extract three times with 15 mL of high-purity dichloromethane (DCM). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Causality: DCM provides optimal partitioning for moderately polar lactones while leaving highly polar polyphenols, tannins, and sugars in the aqueous phase.

-

-

Concentration: Concentrate the extract to 1 mL under a gentle stream of ultra-high-purity nitrogen at room temperature.

-

Causality: Prevents the volatilization of the target lactones, which frequently occurs if rotary evaporation at elevated temperatures is utilized.

-

-

Chiral Chromatographic Separation: Inject 1 µL into a GC equipped with a cyclodextrin-based chiral stationary phase (e.g., heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[5].

-

Causality: The cyclodextrin cavity forms transient inclusion complexes with the enantiomers. The spatial arrangement of the (3S,4S) vs. (3S,4R) isomers dictates their binding affinity to the cavity, allowing for baseline resolution.

-

-

Mass Spectrometric Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 99.

-

Causality: The m/z 99 ion corresponds to the loss of the butyl radical [M - C4H9]+. This is the base peak for oak lactones, providing maximum signal-to-noise ratio and eliminating background noise from co-eluting matrix compounds.

-

Caption: Analytical workflow for the chiral resolution and quantification of oak lactone stereoisomers.

Conclusion

The stereochemistry of 4-methyloctan-4-olide is the invisible architect of barrel-aged flavor profiles. By understanding the mechanistic cleavage of galloylglucoside precursors and the chiral binding kinetics of human olfactory receptors, scientists and enologists can move beyond empirical observation into predictive flavor chemistry. Implementing rigorous, self-validating chiral chromatography ensures that the nuances of cooperage—from oak species selection to toasting regimes—can be precisely quantified and optimized.

References

- Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry, Journal of Agricultural and Food Chemistry (ACS Publications),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBzal6D0zEBwge6m4rFN-D-kuwPm8b5rtKxgJxeI4zwksXYGcf7Rgugu9H4t7W7dW5XycBIC_JwqYmf6IzSKm-kw30dEqdITttib3LJezT5xkr3lurGfVM2P3RK0H3fi56BND7]

- cis-3-Methyl-4-octanolide, Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1RrlUM9Sggh5Cm6n0GnGnvRoAjwx2oNV7g8bfmbVk49sa13UIgRBbjx57dEk3tVhIehqATWmQC-3khxr9oMmWM80k6wgbXnhJCq7mMhgYFJJNxsUikwiUPPAlybIV8Ro4C6v9I92qd6ZAMozWxrCfsw==]

- Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution, Journal of Agricultural and Food Chemistry (ACS Publications),[https://vertexaisearch.cloud.google.

- Oak Lactones (Whisky Lactones), WineWiki by Wine with Seth,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF7JswjjcqZUZxAw4_Pxn4w-bkOucrKdOaCcpATE-L2UOmGiDsLrxPYOLYWPYZXW_kStT5EpiJpMp7WnUd5p7Svq52BKRly9CUBR2_i9XACuQbGF-G61JHq8-AB4JaoB69xg8sBrktXUYujjtr371DKK5-p2djvVMFxWGeR2E=]

- Oak Lactones, Waterhouse Lab - UC Davis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEJUquipQGM-lEvX0YJCGS8FfcasHTeYfMm5f9DczIByqbC7dU4h7xytRlK2x9ymPNWM9fXKDtI89eoFixiqmY5TnWzk4t3jajospFQzOE1ohM-gXpdGejIjRNFFJD9tz-8bum8PQNoC5BVxXJk4DMxy54Dw==]

- Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak, ISC Barrels,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX4A0QGPDGhi2eS2pZ6zkHC4ZirKM8wHd5bQOB7_lDl-HLm3V9Jyp_cBNNGDbcDLIJj0OUs_RISXaE-EfJJFFefeiJnApau-Qn_zpH2II85P_J_MvdqKG0OyKvkuAYZ8jownWHDBmng7Fxd353wLbjKtC2A3lYJ_fPS5BRoeY1KGC2PrdWBvg3pWvrFgsY8kRsoapXlOr_TjCtpdSB4YyqiqnfZ8lgesEvx3F_MlE3e7K5jsWqSVNPfOPmqv6BY9T_o7nms2vF80gJ]

Sources

Elucidating the Formation of 4-Methyloctan-4-olide (Whiskey Lactone) from Lipid-Derived Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctan-4-olide, commonly known as whiskey lactone or oak lactone, is a pivotal aroma compound that imparts characteristic sweet, coconut-like, and woody notes to aged spirits like whiskey, wine, and brandy.[1][2] Its presence and stereochemical configuration significantly influence the final sensory profile of these beverages. This technical guide provides an in-depth exploration of the chemical mechanisms governing the formation of 4-methyloctan-4-olide, tracing its origin from lipid-related precursors. We will dissect the primary pathway involving the extraction of latent precursors from oak wood during barrel aging and contrast it with general microbial biosynthetic routes for related lactones. This document provides detailed chemical pathways, kinetic data, and validated experimental protocols for the analysis and study of this critical flavor compound, aimed at researchers in food chemistry, natural products, and drug development.

Part 1: The Target Molecule: 4-Methyloctan-4-olide

4-Methyloctan-4-olide is a γ-lactone, a five-membered cyclic ester, with the systematic IUPAC name (4R,5R)-5-butyl-4-methyloxolan-2-one for its most sensorially significant isomer.[1] It exists as four stereoisomers, arising from two chiral centers at positions 4 and 5. These are grouped into two diastereomeric pairs: cis (4S,5S and 4R,5R) and trans (4R,5S and 4S,5R).

The cis and trans diastereomers possess distinct aromatic profiles. The cis-isomer is generally associated with a potent sweet, coconut, and woody aroma, while the trans-isomer is described as having a weaker, celery-like or earthy note.[2] The ratio of these isomers in a final product is a critical determinant of its quality and character, and this ratio is a direct consequence of the formation mechanism.

Part 2: The Precursor Landscape: From Lipids to Hydroxy Acids

The direct precursor to 4-methyloctan-4-olide is 3-methyl-4-hydroxyoctanoic acid .[3][4] The formation of the lactone is an intramolecular esterification (lactonization) of this hydroxy acid. The central question, therefore, is the origin of this specific branched-chain hydroxy fatty acid. While many lactones are formed via microbial modification of common unsaturated fatty acids, the primary route for whiskey lactone is intrinsically linked to the chemistry of oak wood (Quercus species) used in barrel manufacturing.

Oak Wood: The Primary Reservoir of Precursors

Research has demonstrated that the direct precursors to whiskey lactone are not typically derived from the lipids present in the grain or fruit used for fermentation but are instead extracted from the oak barrels during the aging process.[5][6][7] Oak wood contains glycoconjugates of 3-methyl-4-hydroxyoctanoic acid, specifically β-D-glucopyranosides.[4] These non-volatile precursors are essentially the hydroxy acid attached to a sugar molecule. During the toasting of barrels and the subsequent aging of the spirit, these bonds are broken, releasing the free hydroxy acid.[4]

General Microbial Pathways for Lactone Biosynthesis

For context, it is valuable to understand the general microbial pathways that produce other, structurally simpler, γ- and δ-lactones from common lipid precursors like linoleic and oleic acid.[8] This biotransformation typically involves two key stages:

-

Hydroxylation: An unsaturated fatty acid is hydroxylated at a specific carbon position. This can be catalyzed by enzymes such as lipoxygenases or peroxygenases.[9][10][11] Alternatively, saturated fatty acids can undergo thermal oxidation at high temperatures to form hydroperoxides, which then become hydroxylated.[12]

-

β-Oxidation: The resulting hydroxy fatty acid is then shortened via the peroxisomal β-oxidation pathway.[13] This process sequentially removes two-carbon units until a hydroxy acid of the appropriate chain length is formed, which can then spontaneously lactonize.

While this pathway is crucial for many food-related lactones, the specific branched structure of 3-methyl-4-hydroxyoctanoic acid suggests a more complex or different biosynthetic origin within the oak tree itself, which is beyond the scope of this guide. The focus for whiskey lactone formation remains the release from its stored glycosidic form.

Part 3: Core Mechanism: From Oak Precursor to Final Lactone

The formation of 4-methyloctan-4-olide during spirit aging is a sequential, two-step chemical process that occurs within the barrel.

Step 1: Acid-Catalyzed Hydrolysis of Glycosidic Precursors

The environment inside a barrel of aging spirit is typically acidic (pH 2.9-4.0) and alcoholic.[3] These conditions are sufficient to catalyze the hydrolysis of the β-D-glucopyranoside precursors extracted from the wood. The glycosidic bond linking the 3-methyl-4-hydroxyoctanoic acid to the glucose molecule is cleaved, liberating the free hydroxy acid into the spirit.

Step 2: Spontaneous Intramolecular Lactonization

Once liberated, the 3-methyl-4-hydroxyoctanoic acid undergoes a spontaneous, acid-catalyzed intramolecular esterification to form the stable five-membered γ-lactone ring.[3][14] This cyclization reaction is reversible, but the equilibrium strongly favors the formation of the lactone under acidic conditions.[15]

The rate of this lactonization is highly dependent on pH and the stereochemistry of the precursor acid. Studies have shown that the trans-lactone forms significantly faster than the cis-lactone.[3] This kinetic difference is attributed to the conformational favorability of the transition state leading to the trans product.